2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone
Description
Chemical Structure and Key Features The compound 2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone (referred to as Compound 89 in literature) is a substituted 4(1H)-quinolinone derivative characterized by:
- A quinolinone core with methyl groups at positions 7 and 6.
- A 4-fluorobenzyl-ethylamino substituent at position 2, which confers unique receptor-binding properties.
- A non-planar structure due to steric and electronic effects of the substituents, influencing its pharmacological profile .
Biological Activity Compound 89 is a non-nucleotide allosteric agonist of purinergic P2Y2 receptors, as demonstrated in FLIPR Ca<sup>2+</sup> mobilization assays using 1321N1 cells expressing human (hP2Y2) and murine (mP2Y2) receptors. It exhibits potent agonism (EC50 values in the nanomolar range) and shows promise for cardiovascular therapeutics, including myocardial protection and angiogenesis modulation .
Properties
Molecular Formula |
C21H23FN2O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[ethyl-[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C21H23FN2O/c1-4-24(12-16-6-8-17(22)9-7-16)13-18-11-20(25)19-10-5-14(2)15(3)21(19)23-18/h5-11H,4,12-13H2,1-3H3,(H,23,25) |
InChI Key |
LXQDTZBIVZHFFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)F)CC2=CC(=O)C3=C(N2)C(=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone core, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone involves the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of 4(1H)-Quinolinone Derivatives
The following table summarizes key differences between Compound 89 and structurally or functionally related quinolinone derivatives:
Critical Analysis of Key Differences
Receptor Specificity Compound 89’s 4-fluorobenzyl-ethylamino group enhances P2Y2 affinity compared to analogues with bulkier or less polar substituents (e.g., 4k’s chlorophenyl/methoxyphenyl groups). The fluorine atom likely improves membrane permeability and receptor interaction . In contrast, Bederocin (with a bromothiophene substituent) lacks P2Y2 activity but exhibits broad-spectrum antibacterial effects, highlighting the impact of substituent choice on therapeutic targeting .
Synthetic Accessibility Compound 89 requires complex multi-step synthesis, whereas 8-methyl-4-sulfanylquinolin-2(1H)-one (6) is synthesized via thiourea fusion in a single step. However, the latter serves primarily as an intermediate for further functionalization . The microwave-assisted synthesis of 2-(2-chloro-6,7-dimethylquinolin-3-yl)-dihydroquinolinone achieves 63% yield in 5 minutes, demonstrating efficiency over traditional methods (e.g., refluxing for 20 hours in ) .
Physicochemical Properties The dihydroquinolinone core in ’s compound reduces aromaticity, increasing solubility compared to fully aromatic quinolinones like Compound 87. This structural difference may influence bioavailability . 4k’s higher melting point (223–225°C vs. ~180°C for Compound 89) suggests stronger intermolecular forces due to its chlorophenyl and methoxyphenyl groups .
Therapeutic Potential Compound 89’s P2Y2 agonism is distinct from the hydrazinoquinolinones (e.g., compound 8 in ), which are precursors for antimalarial or anticancer agents. The 4-hydrazino group in 8 enables diverse reactivity but reduces receptor selectivity .
Research Implications
- Structure-Activity Relationship (SAR): The 4-fluorobenzyl-ethylamino group in Compound 89 is critical for P2Y2 selectivity. Modifications at position 2 (e.g., replacing fluorine with chlorine) could alter potency or off-target effects.
- Synthetic Optimization: Microwave-assisted methods () and transition-metal catalysis () offer scalable routes for quinolinone derivatives, reducing reliance on harsh reagents (e.g., InCl3 vs. traditional acid/base conditions).
- Therapeutic Diversification: While Compound 89 targets cardiovascular diseases, analogues like Bederocin illustrate the versatility of quinolinones in addressing infections, inflammation, and cancer .
Biological Activity
The compound 2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a quinolinone core with an ethyl and a 4-fluorophenyl substituent. Its molecular formula is C19H22FN3O, and it has a molecular weight of approximately 325.39 g/mol. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of quinolinones, including the target compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed against several pathogenic bacteria. Notably:
- MIC Values : The most active derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound demonstrated significant potential in inhibiting biofilm formation, outperforming traditional antibiotics like ciprofloxacin .
Cytotoxicity
The cytotoxic effects were evaluated through hemolytic activity tests and cell viability assays:
- Hemolytic Activity : The compound displayed low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety profile .
- Non-Cytotoxicity : IC50 values greater than 60 μM suggest that the compound is non-cytotoxic to human cells within this concentration range .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Key Enzymes : It was found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
- Synergistic Effects : When combined with other antibiotics such as ciprofloxacin and ketoconazole, the compound exhibited synergistic effects, reducing their MICs significantly .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various derivatives, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a strong bactericidal effect at concentrations lower than those typically required for standard antibiotics.
Case Study 2: Cytotoxicity Assessment
A study assessing the cytotoxic effects on human cell lines demonstrated that even at high concentrations (up to 100 μM), the compound did not induce significant cytotoxicity, suggesting its potential for therapeutic applications without adverse effects on normal cells.
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C19H22FN3O |
| Molecular Weight | 325.39 g/mol |
| Antimicrobial MIC | 0.22 - 0.25 μg/mL |
| Hemolytic Activity | % Lysis: 3.23% - 15.22% |
| Non-Cytotoxic IC50 | >60 μM |
| DNA Gyrase IC50 | 12.27 - 31.64 μM |
| DHFR IC50 | 0.52 - 2.67 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
